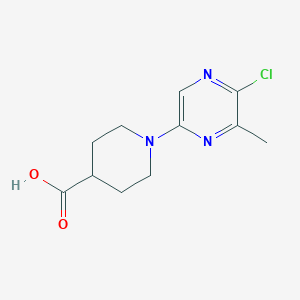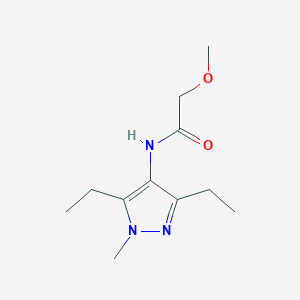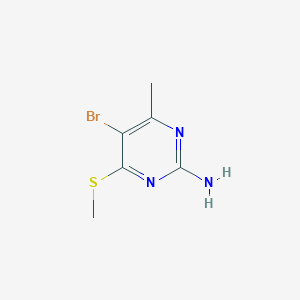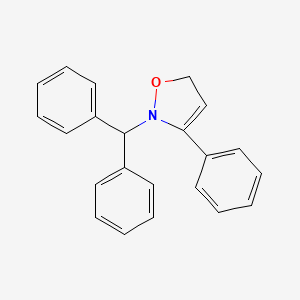
2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is an organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of a benzhydryl group and a phenyl group attached to the isoxazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with hydroxylamine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and water, with the pH adjusted to around 9-10 using sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroisoxazole: A simpler analog without the benzhydryl and phenyl groups.
3-Phenyl-4,5-dihydroisoxazole: Similar structure but lacks the benzhydryl group.
Benzhydryl derivatives: Compounds with similar benzhydryl groups but different heterocyclic rings.
Uniqueness
2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is unique due to the presence of both benzhydryl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
754991-55-4 |
|---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-benzhydryl-3-phenyl-5H-1,2-oxazole |
InChI |
InChI=1S/C22H19NO/c1-4-10-18(11-5-1)21-16-17-24-23(21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2 |
InChI Key |
RVSBWUHSWPNTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




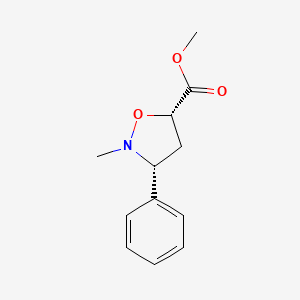
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
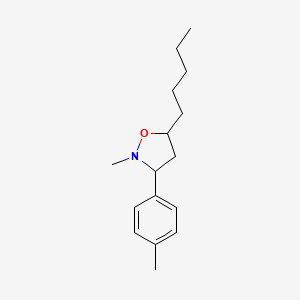

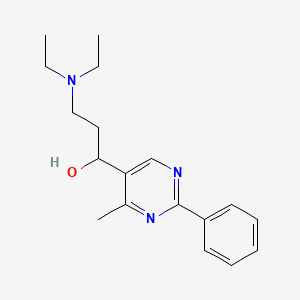
![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)

